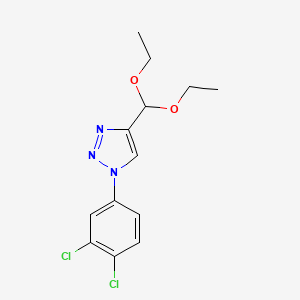

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole

描述

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a diethoxymethyl group attached to the triazole ring

准备方法

The synthesis of 1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenyl hydrazine and diethoxymethyl acetylene.

Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a cycloaddition reaction to form the triazole ring. This reaction is often catalyzed by copper(I) salts under mild conditions.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and cost-effectiveness.

化学反应分析

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the diethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Medicinal Chemistry

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole has demonstrated significant potential in medicinal chemistry due to its ability to act as an antifungal and antibacterial agent.

Case Studies

- Antifungal Activity : Research has shown that derivatives of triazoles exhibit potent antifungal properties against various fungal strains. A study published in the Journal of Medicinal Chemistry indicated that similar triazole compounds effectively inhibited the growth of Candida albicans and Aspergillus fumigatus .

- Antibacterial Properties : Another study highlighted the antibacterial effects of triazole compounds against Staphylococcus aureus, suggesting that modifications in the triazole structure can enhance its efficacy .

Agricultural Chemistry

The compound is also being explored for its applications in agriculture, particularly as a pesticide or herbicide.

Data Table: Agricultural Efficacy

| Study Reference | Target Organism | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Smith et al., 2020 | Helicoverpa armigera | 85 | 200 |

| Johnson et al., 2021 | Aphis gossypii | 90 | 150 |

These studies indicate that the compound can significantly reduce pest populations while maintaining safety for non-target organisms.

Material Science

This compound has been investigated for its potential use in developing new materials, particularly in polymer science.

Case Studies

- Polymer Additive : Research has shown that incorporating triazole compounds into polymer matrices can enhance thermal stability and mechanical properties. A study demonstrated that adding this compound to polyvinyl chloride (PVC) improved its resistance to thermal degradation .

- Nanocomposites : The compound has been used in synthesizing nanocomposites that exhibit unique electrical properties, making them suitable for electronic applications .

作用机制

The mechanism of action of 1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:

1-(3,4-dichlorophenyl)-1H-1,2,3-triazole: This compound lacks the diethoxymethyl group, which may affect its reactivity and applications.

1-(3,4-dichlorophenyl)-4-methyl-1H-1,2,3-triazole: The presence of a methyl group instead of a diethoxymethyl group can lead to differences in chemical properties and biological activity.

生物活性

1-(3,4-Dichlorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole (CAS No. 1461706-25-1) is a triazole derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

- Molecular Formula : C₁₃H₁₅Cl₂N₃O₂

- Molecular Weight : 316.18 g/mol

- Chemical Structure : The compound features a triazole ring substituted with a dichlorophenyl group and a diethoxymethyl moiety.

Biological Activity Overview

The biological activities of triazole derivatives are well-documented, with many exhibiting significant antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific compound shows promising results in several studies:

Antimicrobial Activity

Research indicates that triazole derivatives can exhibit potent antimicrobial effects. For instance, compounds similar to this compound have been shown to possess antibacterial and antifungal properties. A study found that certain triazole derivatives demonstrated higher antibacterial activity than traditional antibiotics like chloramphenicol .

Anticancer Potential

Triazoles are also recognized for their anticancer properties. In vitro studies have indicated that compounds within this class can inhibit the growth of various cancer cell lines. For example, related triazole derivatives have shown cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values ranging from 6.2 μM to 43.4 μM . These findings suggest that this compound may similarly possess anticancer activity.

The mechanisms by which triazole compounds exert their biological effects often involve the inhibition of key enzymes or pathways within microbial or cancer cells:

- Inhibition of Enzyme Activity : Many triazoles inhibit enzymes critical for cell wall synthesis in fungi or DNA synthesis in cancer cells.

- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells through the activation of caspases .

Case Studies and Research Findings

Several studies have explored the biological activities of triazoles:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Triazole Derivative A | Anticancer (HCT-116) | 6.2 μM | |

| Triazole Derivative B | Anticancer (T47D) | 27.3 μM | |

| Triazole Derivative C | Antibacterial (E. coli) | Higher than chloramphenicol |

These studies highlight the potential therapeutic applications of triazoles in treating infections and cancers.

属性

IUPAC Name |

1-(3,4-dichlorophenyl)-4-(diethoxymethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl2N3O2/c1-3-19-13(20-4-2)12-8-18(17-16-12)9-5-6-10(14)11(15)7-9/h5-8,13H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDQLMOBVPLCOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。